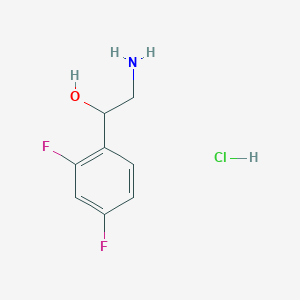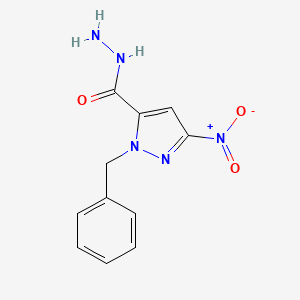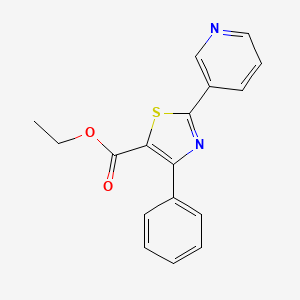
(3-Isocyanatopropyl)dimethylamine
概要
説明
(3-Isocyanatopropyl)dimethylamine is an organic compound with the molecular formula C6H12N2O. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a propyl chain, which is further connected to a dimethylamine group. This compound is known for its reactivity and versatility in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
(3-Isocyanatopropyl)dimethylamine can be synthesized through several methods. One common approach involves the reaction of 3-aminopropyl dimethylamine with phosgene or its derivatives under controlled conditions. The reaction typically occurs in an inert solvent such as tetrahydrofuran, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability. The process may also incorporate catalysts such as triethylamine to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
(3-Isocyanatopropyl)dimethylamine undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group readily reacts with nucleophiles such as amines and alcohols, forming urea and urethane derivatives.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can act as a monomer in polymerization reactions, leading to the formation of polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form urea derivatives.
Alcohols: React with the isocyanate group to form urethane derivatives.
Catalysts: Triethylamine is commonly used to catalyze reactions involving this compound.
Major Products
Urea Derivatives: Formed from the reaction with amines.
Urethane Derivatives: Formed from the reaction with alcohols.
Polyurethanes: Result from polymerization reactions.
科学的研究の応用
(3-Isocyanatopropyl)dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable polymers
作用機序
The mechanism of action of (3-Isocyanatopropyl)dimethylamine primarily involves its isocyanate group. This group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. The resulting products, such as urea and urethane derivatives, exhibit unique properties that are exploited in various applications. The molecular targets and pathways involved include the formation of stable covalent bonds with target molecules, leading to the desired chemical transformations .
類似化合物との比較
Similar Compounds
3-Isocyanatopropyltriethoxysilane: Similar in structure but contains triethoxysilane groups, making it more suitable for applications involving silane chemistry.
Dimethylamine: A simpler compound with a similar amine group but lacks the isocyanate functionality.
Uniqueness
(3-Isocyanatopropyl)dimethylamine is unique due to its combination of an isocyanate group and a dimethylamine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
特性
IUPAC Name |
3-isocyanato-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8(2)5-3-4-7-6-9/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKUBJVCZMMNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![5-((4-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B3269667.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine](/img/structure/B3269676.png)


